molecular formula C19H22N2O B14566338 1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one CAS No. 61503-75-1

1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B14566338
CAS No.: 61503-75-1
M. Wt: 294.4 g/mol
InChI Key: FDNDAEURIQFPIS-UHFFFAOYSA-N
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Description

1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a prop-2-en-1-yl bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one can be achieved through a one-pot, three-component reaction. This involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. This method is solvent-free and catalyst-free, making it an environmentally friendly approach. The reaction conditions typically involve microwave power of 360 W, which results in high yields and shorter reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of solvent-free and catalyst-free conditions aligns with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities, including antibacterial, antimalarial, and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antibacterial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one is unique due to its combination of a quinoline moiety and a piperidine ring, which may confer distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

61503-75-1

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-[4-(3-quinolin-4-ylprop-2-enyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H22N2O/c1-15(22)21-13-10-16(11-14-21)5-4-6-17-9-12-20-19-8-3-2-7-18(17)19/h2-4,6-9,12,16H,5,10-11,13-14H2,1H3

InChI Key

FDNDAEURIQFPIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CC=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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